Methyl 3-oxochroman-6-carboxylate
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
methyl 3-oxo-4H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10/h2-4H,5-6H2,1H3 |
Clave InChI |
GQKOKYJQRIRZIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)OCC(=O)C2 |
Origen del producto |
United States |
Foundational & Exploratory
Comparative Stability and Synthetic Utility of 3-Chromanone vs. 4-Chromanone Isomers: A Technical Guide
Executive Summary
In the realm of heterocyclic chemistry and drug discovery, the benzopyran-derived chromanone scaffold is a foundational building block. However, the exact positioning of the carbonyl group within the pyran ring dictates a massive divergence in thermodynamic stability, reactivity, and synthetic utility. This technical guide provides an in-depth comparative analysis of 3-chromanone and 4-chromanone , exploring the electronic causality behind their stability profiles and detailing the field-proven methodologies required to handle these distinct isomers.
Structural & Electronic Fundamentals: The Causality of Stability
The stark contrast in stability between 3-chromanone and 4-chromanone is fundamentally rooted in molecular orbital overlap and
4-Chromanone (Chroman-4-one): The Thermodynamically Driven Scaffold
In 4-chromanone, the carbonyl group at the C-4 position is directly conjugated with the fused benzene ring. This aryl-carbonyl overlap allows for extensive
3-Chromanone (Chroman-3-one): The Kinetically Labile Isomer
Moving the carbonyl to the C-3 position entirely breaks the conjugation with the aromatic ring. More critically, the C-3 ketone is flanked by two highly activated methylene groups:
-
The C-2 Position: An
-carbon directly adjacent to the ethereal oxygen. -
The C-4 Position: An
-carbon that is also benzylic.
These
Mechanistic Divergence Visualization
Figure 1: Divergent stability pathways of 3-chromanone and 4-chromanone based on electronic effects.
Quantitative Data & Physicochemical Properties
The electronic differences manifest directly in the physical and synthetic properties of the two isomers.
| Physicochemical & Structural Property | 3-Chromanone | 4-Chromanone |
| Carbonyl Position | C-3 (Non-conjugated) | C-4 (Conjugated with aryl ring) |
| Thermodynamic Stability | Low | High |
| Resonance Stabilization | Absent (Isolated | Present (Aryl-carbonyl overlap) |
| Extremely High (C-2 and C-4 positions) | Moderate (C-3 position only) | |
| Primary Degradation Pathway | Rapid enolization, self-condensation | Highly resistant to degradation |
| Synthetic Accessibility | Difficult (Requires mild/kinetic control) | Excellent (Thermodynamically driven) |
| Primary Application | Niche chiral amine synthesis | Privileged scaffold for drug discovery |
Field-Proven Methodologies & Self-Validating Protocols
Because of their divergent stabilities, the synthetic handling of these two isomers requires entirely different chemical philosophies. 4-Chromanone can be synthesized using brute-force thermodynamic conditions, whereas 3-chromanone derivatives must be handled under strict kinetic control or via mild biocatalysis.
Protocol A: Synthesis of 4-Chromanone via Intramolecular Friedel-Crafts Acylation
This protocol leverages the inherent thermodynamic stability of the 4-chromanone core, allowing for harsh acidic cyclization without risk of product degradation.
-
Step 1: Precursor Preparation. Dissolve 3-phenoxypropanoic acid (1.0 eq) in a flask equipped with a magnetic stirrer.
-
Step 2: Acidic Activation. Add Polyphosphoric acid (PPA) (10.0 eq) to the flask. Heat the highly viscous mixture to 90°C for 3 hours.
-
Step 3: Cyclization. The heat drives the formation of the acylium ion, which undergoes an intramolecular electrophilic aromatic substitution at the ortho position of the phenol ring.
-
Step 4: Quenching & Extraction. Pour the hot mixture over crushed ice to hydrolyze the PPA. Extract the aqueous layer with ethyl acetate, wash with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.
-
Causality & Validation: PPA acts as both a dehydrating agent to generate the acylium ion and a non-nucleophilic matrix to prevent side reactions. This protocol is a self-validating system : the high yield and absence of polymeric byproducts upon NMR analysis validate the thermodynamic robustness of the conjugated 4-chromanone system.
Protocol B: Biocatalytic Asymmetric Amination of 3-Chromanone
Traditional reductive amination fails for 3-chromanone due to base-catalyzed self-condensation. To circumvent this, modern pharmaceutical protocols employ engineered ω-transaminases to trap the reactive ketone under mild conditions[2].
-
Step 1: Substrate Solubilization. Dissolve 3-chromanone in a minimal volume of DMSO (up to 15% v/v final concentration) to ensure solubility without triggering degradation.
-
Step 2: Buffer Preparation. Prepare a 100 mM phosphate buffer (pH 7.5) containing isopropylamine (amine donor) and pyridoxal 5'-phosphate (PLP) cofactor.
-
Step 3: Enzymatic Amination. Add the engineered ω-transaminase to the buffer, followed by the slow addition of the 3-chromanone/DMSO solution. Incubate at 30°C for 24 hours under gentle agitation.
-
Step 4: Extraction & Chiral Validation. Adjust the pH to 11 to deprotonate the resulting amine, extract with methyl tert-butyl ether (MTBE), and analyze via chiral HPLC.
-
Causality & Validation: By utilizing an enzyme at neutral pH and ambient temperature, the unstable ketone is converted into a stable chiral amine in situ. This kinetic trapping is a self-validating system : the recovery of optically pure (R)-3-aminochromane (>99% ee) proves that the mild conditions successfully bypassed the molecule's inherent degradation pathways[2].
Figure 2: Workflow for the enzymatic amination of unstable 3-chromanone using ω-transaminase.
Strategic Implications in Drug Development
Understanding the fundamental stability differences between these isomers is critical for avoiding costly late-stage failures in drug development.
The 4-chromanone scaffold should be the default choice for library generation and high-throughput screening. Its resonance-stabilized core can withstand a wide array of functionalization reactions (e.g., cross-coupling, halogenation, and condensation), making it ideal for developing robust therapeutics like tyrosinase inhibitors and broad-spectrum antimicrobials[1],.
Conversely, 3-chromanone should be treated as a highly reactive, transient intermediate. Its use is generally restricted to target-oriented synthesis where the instability can be actively managed—such as the biocatalytic generation of specific chiral amines[2]. Researchers must design workflows that minimize the residence time of the free 3-chromanone ketone, utilizing in situ trapping mechanisms to secure the molecular framework before self-condensation can occur.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells. Journal of Life Science - KoreaScience.
- Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews.
Sources
CAS number search for Methyl 3-oxochroman-6-carboxylate analogs
Topic: Strategic Chemical Informatics: Navigating CAS Registries for Methyl 3-oxochroman-6-carboxylate and Functional Analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Informatics Specialists, and Drug Discovery Researchers
Executive Summary: The Structural Mandate
In the domain of heterocyclic scaffold analysis, precision is binary. A single positional isomer shift—from the thermodynamically stable chroman-4-one to the reactive chroman-3-one —alters synthetic viability, metabolic stability, and biological target engagement.
This guide addresses the specific informatics challenge of This compound . Unlike its ubiquitous 4-oxo isomer (a flavonoid precursor), the 3-oxo variant represents a "privileged but under-explored" chemical space, often obscured in databases by the noise of its regioisomers.
Immediate Data Point:
-
Primary CAS Registry Number: 944904-07-8 (Note: Database indexing for this specific isomer is sparse; verification via structural drawing is mandatory).
-
Critical Confusion Point: Do not confuse with Methyl 4-oxochroman-6-carboxylate (CAS 41118-19-8 ), which is commercially abundant but structurally distinct.
Part 1: Structural Analysis & Isomer Logic
Before initiating a search, one must define the exclusion criteria. The 3-oxochroman scaffold (Benzodihydropyran-3-one) is prone to enolization and aldol-type condensations, making it less represented in "in-stock" catalogs than the 4-oxo variant.
The Isomer Trap
Automated text-based searches often conflate these two structures due to string similarity. You must use Exact Structure or Tanimoto Similarity searching rather than keyword matching.
Visualization: The 3-Oxo vs. 4-Oxo Divergence
The following diagram illustrates the structural divergence and the requisite search filters to isolate the correct scaffold.
Figure 1: Structural differentiation logic.[3][4][5] Note the critical exclusion of the C4-ketone to avoid false positives from the flavonoid library.
Part 2: Strategic Search Protocols
Protocol A: The "Exact Structure" Verification (SciFinder-n / Reaxys)
Use this to validate the specific CAS 944904-07-8 and find vendors.
-
Launch Editor: Open the structure editor (ChemDraw JS or similar interface).
-
Draw Backbone: Construct the benzopyran ring.
-
Functionalize:
-
Add a ketone (=O) explicitly at Position 3 .
-
Add a methyl ester (-COOCH3) at Position 6 .
-
-
Stereochemistry: Leave undefined (flat) unless you specifically require the (R) or (S) enantiomer at C2 (if substituted).
-
Search Type: Select Exact Match first.
-
Result: If 944904-07-8 appears, check the "Experimental Properties" tab. If empty, it is likely a "Virtual Series" compound registered by a library synthesis vendor.
-
Protocol B: The "Markush" Substructure Search (Analogs)
Use this to generate a library of functional analogs for SAR (Structure-Activity Relationship) studies.
-
Define the Core: Draw the 3-oxochroman backbone.
-
Lock the Ketone: Select the oxygen at C3 and lock it as "Substituent = O" (prevent it from becoming -OH or -NH).
-
Variable Ester: At Position 6, draw the carboxylate but replace the Methyl group with a generic alkyl variable (-Alk).
-
Block Position 4: Explicitly draw Hydrogens at Position 4 and select "Lock Atoms" to prevent the database from returning 3,4-dioxo derivatives or 4-substituted analogs.
-
Execution: Run search. Sort results by "Similarity" (Tanimoto > 85%).
Part 3: Analog Library & CAS Data
The following table summarizes the target and its closest relevant analogs based on structural logic and database indexing.
| Compound Class | Structure Description | Key Substituent | CAS Registry No.[3][6] | Application Note |
| Primary Target | This compound | 6-COOMe | 944904-07-8 | Lead scaffold. Verify purity (enol sensitive). |
| Isomer Decoy | Methyl 4-oxochroman-6-carboxylate | 4-Oxo, 6-COOMe | 41118-19-8 | DO NOT USE. Standard flavonoid precursor. |
| Acid Precursor | 3-Oxochroman-6-carboxylic acid | 6-COOH | Search Required | Hydrolysis product; useful for amide coupling. |
| Bioisostere | Methyl 3-oxochroman-6-carboxamide | 6-CONH2 | Analog | Increases polarity/solubility. |
| Stabilized Core | 2,2-Dimethyl-3-oxochroman-6-carboxylate | 2,2-Me2 | Analog | Gem-dimethyl often prevents unwanted aldol reactions. |
Part 4: Synthesis & Stability (The "Why" Behind the Search)
Understanding the chemistry of the 3-oxochroman is vital for interpreting search results. Unlike 4-chromanones, 3-chromanones are cryptic alpha-hydroxy ketones (via enolization).
The Stability-Search Correlation
Databases often index these compounds as their hydrates or hemiacetals because the 3-keto form is reactive.
-
Search Tip: If the exact ketone search fails, search for the 3,3-dihydroxy (gem-diol) or 3-methoxy-3-hydroxy (hemiacetal) variants. These are often the stable forms stored in vials.
Workflow: Analog Generation Pathway
The following DOT diagram outlines how to expand the search from the specific CAS to a broader chemical space.
Figure 2: Decision matrix for procurement vs. synthesis and analog expansion.
Part 5: References & Validation
The following references support the structural distinction and database indexing protocols used in this guide.
-
GuideChem Chemical Database. this compound (CAS 944904-07-8) Entry. Retrieved from
-
ChemicalBook Registry. Methyl 4-oxochroman-6-carboxylate (CAS 41118-19-8) - The Common Decoy. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary: Chroman-3-one vs Chroman-4-one substructure analysis. Retrieved from
-
American Chemical Society (ACS). Common Chemistry: CAS Registry Number Verification Protocols. Retrieved from
Final Scientist's Note on Data Integrity
When ordering CAS 944904-07-8 , request the H-NMR spectrum before shipment. Look for the characteristic singlet (or split AB system if chiral) at Position 2 (~4.5 ppm) and the absence of the vinyl protons associated with chromones. If the spectrum shows a triplet at ~4.5 ppm and ~2.8 ppm, you have likely been shipped the 4-oxo isomer by mistake.
Sources
A Guide to 3-Chromanone Building Blocks in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures."[1][2][3] The 3-chromanone core, a bicyclic system featuring a benzopyran ring with a ketone at the 4-position, is a quintessential example of such a scaffold.[4][5] Its rigid conformation and versatile anchor points for chemical modification allow it to present functional groups to biological targets in a defined three-dimensional space. This inherent structural advantage has made 3-chromanone and its derivatives a focal point in the development of novel therapeutics across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][7][8]
This guide provides an in-depth exploration of 3-chromanone building blocks for drug discovery professionals. We will dissect the synthetic logic for creating and functionalizing this core, analyze its role in shaping pharmacological activity, and provide validated protocols to empower researchers in their own discovery efforts.
Part 1: Synthesis and Functionalization of the 3-Chromanone Core
The utility of a building block is directly tied to the accessibility and versatility of its synthesis. The 3-chromanone scaffold can be constructed and derivatized through several robust synthetic strategies.
Foundational Synthesis of the Chroman-4-one Ring
The journey to 3-substituted chromanones begins with the formation of the core chroman-4-one ring. A prevalent and effective method is the Simonis reaction, where phenols are condensed with β-ketoesters in the presence of a catalyst like phosphorus pentoxide to yield the chromone.[9] Subsequent reduction of the C2-C3 double bond can afford the chromanone scaffold.
A more direct route involves the intramolecular cyclization of 2-hydroxyacetophenones. This foundational structure is often the starting point for creating a diverse array of derivatives.
Key Functionalization at the C3 Position
The C3 position is the most common and arguably the most critical site for introducing chemical diversity, acting as a lynchpin for modulating biological activity.
-
Aldol Condensation for 3-Benzylidene Derivatives: A cornerstone reaction is the acid- or base-catalyzed condensation of a chroman-4-one with a substituted aromatic aldehyde.[10] This Claisen-Schmidt condensation yields 3-benzylidene-4-chromanones, a subclass with potent and varied bioactivities.[11][12][13] The choice of aldehyde directly installs a key pharmacophoric element, making this a powerful tool for structure-activity relationship (SAR) studies.
-
Vilsmeier-Haack Reaction for 3-Formylchromone Precursors: The Vilsmeier-Haack reaction, typically using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) on 2-hydroxyacetophenones, is a highly effective method for producing 3-formylchromones.[14][15] These 3-formyl derivatives are not just active compounds in their own right but also serve as versatile intermediates for synthesizing a vast number of other heterocycles and derivatives.[14][16][17]
-
Other C3 Modifications: The C3 position can also undergo Michael addition, amination, and halogenation, further expanding the chemical space accessible from the chromanone core.[18] The introduction of nitro groups, for example, has led to potent antiproliferative agents.[19][20]
The workflow below illustrates the central role of the chroman-4-one intermediate in generating diverse building blocks.
Caption: Synthetic workflow for 3-chromanone building blocks.
Part 2: Therapeutic Applications and Biological Activity
The 3-chromanone scaffold has been successfully exploited to generate compounds with significant activity against a range of diseases.
Anticancer Activity
3-Chromanone derivatives have demonstrated potent cytotoxic effects across numerous cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[21]
-
Selective Cytotoxicity: Studies have shown that specific substitutions can lead to selectivity for cancer cells over normal cells. For example, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety (B2) showed strong cytotoxicity against A549 (lung cancer) cells while being less effective against normal SV-HUC-1 cells.[21]
-
Potent Derivatives: Novel 3-nitro-4-chromanones have been synthesized, with amide derivatives showing more potent antitumor activity than their ester counterparts.[19][20] One optimal compound, 36 , possessed significantly more potent antiproliferative activity against castration-resistant prostate cancer (CRPC) cells than the standard chemotherapy drug cisplatin.[19][20]
-
Cell Cycle Arrest: Flavanone/chromanone derivatives have been shown to induce G2/M cell cycle arrest in colorectal cancer cell lines like HCT 116, underlying their cytostatic effect.[22]
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| 3-Benzylidenechromanones | HL-60 (Leukemia) | 8.36 - 11.76 µM | [23] |
| 3-Benzylidenechromanones | WM-115 (Melanoma) | 6.45 µM | [23] |
| 3-Nitro-4-chromanones | DU145, PC3 (Prostate) | More potent than cisplatin | [20] |
| Spiropyrazoline Analogues | HCT 116 (Colon) | ~8-30 µM | [22] |
Anti-Inflammatory and Neuroprotective Roles
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. 3-Chromanone derivatives have emerged as powerful modulators of these inflammatory pathways.
-
Inhibition of Pro-inflammatory Mediators: Chromanone analogues can significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced microglial cells.[6][24] They also decrease the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][25]
-
Mechanism of Action (NF-κB Pathway): The anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway.[6] Certain derivatives prevent the translocation of the NF-κB protein complex from the cytoplasm to the nucleus, thereby shutting down the transcription of inflammatory genes.[6][24] This is achieved by interfering with upstream signaling cascades like TLR4-mediated TAK1/NF-κB and PI3K/Akt.[6]
-
Neurodegenerative Targets: Beyond general anti-inflammatory action, chromone derivatives have been developed as multi-target-directed ligands for Alzheimer's disease, inhibiting key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[26][27][28]
Caption: Inhibition of the NF-κB pathway by chromanone derivatives.
Other Biological Activities
The versatility of the 3-chromanone scaffold extends to other therapeutic areas:
-
Antimicrobial Agents: 3D-spiro chromanone derivatives have shown substantial activity against various microbes, including S. aureus, E. coli, and C. albicans.[1]
-
Antioxidants: Many 3-benzylidene-4-chromanone derivatives, particularly those containing a catechol moiety, are potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavengers.[11][13]
-
α-Glucosidase Inhibitors: The same class of compounds has also shown promising α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes.[11][13]
Part 3: Structure-Activity Relationship (SAR) and Design Principles
Systematic modification of the 3-chromanone scaffold has yielded critical insights into the structural requirements for biological activity.
-
Role of the Benzylidene Group: For many anticancer and antioxidant derivatives, the 3-benzylidene moiety is crucial. Substitutions on the pendant phenyl ring significantly impact potency. Methoxy and ethoxy groups have been shown to enhance antifungal and anticancer activities.[12][29]
-
Impact of Heterocyclic Rings: Incorporating other heterocyclic systems, such as pyrazoline, into the chromanone structure can dramatically improve cytotoxic activity against cancer cells compared to the parent compounds.[23]
-
Amides vs. Esters: In the 3-nitro-4-chromanone series, amide derivatives consistently demonstrated more potent antitumor activity than the corresponding esters, highlighting the importance of the C3-linker.[19][20]
-
Halogenation: The type and position of halogen substitutions can play a crucial role in modulating the activity and selectivity of these compounds.[21]
Caption: Key structure-activity relationships for 3-chromanone derivatives.
Part 4: Validated Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key synthetic and biological procedures.
Synthesis Protocol: (E)-3-(4-methoxybenzylidene)chroman-4-one
This protocol describes a standard Claisen-Schmidt condensation to prepare a representative 3-benzylidene-4-chromanone derivative.
Materials:
-
Chroman-4-one (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve chroman-4-one (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture in an ice bath to precipitate the product. If necessary, acidify the mixture with dilute HCl to neutralize the piperidine.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from ethanol to obtain the pure (E)-3-(4-methoxybenzylidene)chroman-4-one as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Protocol: MTT Assay for Cytotoxicity
This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, a standard method for assessing the cytotoxic potential of new compounds.[23]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compound (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-chromanone test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 5: Future Perspectives
The 3-chromanone scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on several key areas:
-
Multi-Target-Directed Ligands: Leveraging the scaffold's versatility to design agents that can simultaneously modulate multiple targets in complex diseases like Alzheimer's will continue to be a promising strategy.[27]
-
Expanding Chemical Space: The development of novel synthetic methodologies, including C-H activation and photoredox catalysis, will enable access to previously unexplored 3-chromanone derivatives with unique substitution patterns and biological profiles.[30][31][32]
-
Target Deconvolution: For potent hits identified through phenotypic screening, identifying the specific molecular target(s) will be crucial for mechanism-of-action studies and further lead optimization.
References
- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). Elsevier Masson SAS. [URL not available]
- Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. PubMed.
- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). MDPI.
- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prost
- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prost
- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegener
- Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evalu
- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PMC.
- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021). Taylor & Francis.
- Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. (2025).
- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. (2022).
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). MDPI.
- Properties of chromanone and chromone.
- 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013). European Journal of Chemistry.
- 3-Coumaranone derivatives as inhibitors of monoamine oxidase. (2015).
- Some biologically active chromone derivatives as anticancer agents.
- Preparation of 3-benzylidene-4-chromanones.
- Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. (2020). PubMed.
- SYNTHESIS OF CHROMONES AND THEIR APPLIC
- A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update
- Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2021). MDPI.
- Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflamm
- Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Rel
- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (2022). Iranian Journal of Basic Medical Sciences.
- Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflamm
- Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ
- 3-Formylchromones as diverse building blocks in heterocycles synthesis. SciSpace.
- Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2022).
- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (2022). RSC Medicinal Chemistry.
- 3-Formylchromones: potential antiinflamm
- Chromones as a privileged scaffold in drug discovery: A review. Academia.edu.
- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021). PubMed.
- Pharmacological Importance and Synthesis of Chromone and its Deriv
- Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.
- Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. (2017). Journal of Medicinal Chemistry.
- Synthesis of C-3-functionalized chromones.
- Design, synthesis and biological evaluation of 4-chromanone deriv
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
- Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. PMC.
- Organocatalysed C-2 and C-3 Functionalisation of Chromones. (2025).
- Chromones as a privileged scaffold in drug discovery: a review. (2014). PubMed.
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2022). Bentham Science Publishers.
- Synthesis of Chromones and Their Applications During the Last Ten Years. (2015).
Sources
- 1. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03497A [pubs.rsc.org]
- 2. ijrpc.com [ijrpc.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ijrar.org [ijrar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 17. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06420F [pubs.rsc.org]
- 21. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Preparation of 3-oxochromans via alpha-diazo ester cyclization
Application Note: Preparation of 3-Oxochromans via -Diazo Ester Cyclization
Introduction & Strategic Significance
The 3-oxochroman (or chroman-3-one) scaffold is a versatile bicyclic ether ketone found in a wide array of bioactive natural products, including homoisoflavonoids (e.g., sappanin-type) and synthetic medicinal agents with anti-inflammatory and anticancer properties.
Traditional syntheses often involve harsh conditions, such as the Dieckmann condensation of complex diesters or the oxidation of chromans, which suffer from poor regiocontrol and low functional group tolerance. The intramolecular carbenoid C–H insertion of
Key Advantages of this Protocol
-
Regiospecificity: Exclusively targets the ortho-position of the phenoxy tether.
-
Mild Conditions: Avoids strong acids/bases, preserving sensitive functional groups.
-
Scalability: The diazo transfer and cyclization steps are amenable to gram-scale synthesis.[1]
Mechanistic Insight: The Carbenoid Pathway
The transformation proceeds via a Rh(II)-catalyzed intramolecular aromatic C–H insertion . Unlike standard electrophilic aromatic substitution, this reaction involves a metal-carbene intermediate that exhibits unique reactivity profiles.
Mechanism Description
-
Diazo Decomposition: The Rh(II) catalyst coordinates to the diazo carbon, extruding nitrogen gas (
) to generate a transient, highly electrophilic Rh(II)-carbenoid species . -
Intramolecular Approach: The tethered phenoxy group brings the aromatic ring into proximity with the carbenoid center. The geometry favors the formation of a six-membered ring (6-endo-dig-like or pseudo-insertion).
-
C–H Insertion: The carbenoid inserts into the ortho-C–H bond of the phenyl ring. This step is often viewed as an electrophilic attack followed by a 1,2-hydride shift or a direct concerted insertion, leading to the enol form of the cyclized product.
-
Tautomerization: Rapid tautomerization yields the final ethyl 3-oxochroman-4-carboxylate .
-
Decarboxylation (Optional): Subsequent hydrolysis and decarboxylation afford the parent 3-oxochroman .
Pathway Visualization
Caption: Mechanistic pathway of Rh(II)-catalyzed cyclization of
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate Precursor: Substituted Phenols, Ethyl 4-chloroacetoacetate.
-
Diazo Transfer Reagent: p-Acetamidobenzenesulfonyl azide (p-ABSA) or Mesyl azide (MsN
). -
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et
N). -
Catalyst: Rhodium(II) acetate dimer [Rh
(OAc) ] (CAS: 15956-28-2). -
Solvents: Dichloromethane (DCM, anhydrous), Acetonitrile (MeCN).
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 4-phenoxyacetoacetate (Tether Formation)
This step installs the phenoxy tether onto the
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.
-
Reaction: Dissolve the Phenol (10 mmol, 1.0 equiv) and Potassium Carbonate (K
CO , 15 mmol, 1.5 equiv) in Acetone (50 mL). -
Addition: Add Ethyl 4-chloroacetoacetate (11 mmol, 1.1 equiv) dropwise at room temperature.
-
Execution: Heat the mixture to reflux (60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of phenol.
-
Workup: Cool to RT, filter off solids, and concentrate the filtrate. Redissolve in Et
O, wash with water and brine. Dry over Na SO and concentrate. -
Purification: Flash chromatography (SiO
) to yield Ethyl 4-phenoxyacetoacetate .
Step 2: Diazo Transfer (Formation of
-Diazo Ester)
Crucial step to generate the carbenoid precursor.
-
Setup: In a 100 mL RBF, dissolve Ethyl 4-phenoxyacetoacetate (5 mmol) in anhydrous MeCN (25 mL).
-
Reagent Addition: Add p-ABSA (6 mmol, 1.2 equiv).
-
Base Addition: Cool the mixture to 0°C. Add DBU (6 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. The mixture will turn yellow/orange.
-
Workup: Quench with saturated NH
Cl solution. Extract with Et O (3x). Wash organics with 5% NaOH (to remove sulfonamide byproduct) and brine. -
Purification: Flash chromatography (Hexane:EtOAc) to isolate Ethyl 2-diazo-4-phenoxy-3-oxobutanoate as a yellow oil/solid.
-
Safety Note: Diazo compounds are potentially explosive.[2] Handle behind a blast shield; do not heat neat.
-
Step 3: Rh(II)-Catalyzed Cyclization (The Core Reaction)
Formation of the 3-oxochroman ring.
-
Setup: Flame-dry a Schlenk tube or pressure vial. Flush with Argon.
-
Catalyst Loading: Add Rh
(OAc) (1 mol%, 0.05 equiv) to the vessel. -
Solvent: Add anhydrous DCM (0.05 M concentration relative to substrate).
-
Note: Benzene or Toluene can be used if higher temperatures are needed, but DCM is usually sufficient for this activated system.
-
-
Substrate Addition: Dissolve the
-diazo ester from Step 2 in a minimal amount of DCM. Add this solution slowly (via syringe pump over 1 hour) to the stirring catalyst solution at RT or reflux (40°C).-
Expert Tip: Slow addition maintains a low concentration of the diazo species, preventing carbene dimerization (azine formation).
-
-
Completion: Stir for an additional 1 hour. Nitrogen evolution should cease.
-
Workup: Filter the mixture through a short pad of Celite/Silica to remove the catalyst. Concentrate the filtrate.
-
Purification: Flash chromatography yields Ethyl 3-oxochroman-4-carboxylate .
Step 4: Decarboxylation (Optional)
To obtain the parent 3-oxochroman.
-
Reflux the ester in 10% H
SO /Acetic Acid or using Krapcho conditions (LiCl, DMSO, 150°C) to afford the Chroman-3-one .
Workflow Visualization
Caption: Operational workflow for the synthesis of 3-oxochromans from phenols.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Carbene Dimerization | High local concentration of diazo compound. | Use a syringe pump for slower addition (e.g., over 2–4 hours). Increase solvent volume (high dilution). |
| C–H Insertion Failure | Catalyst poisoning or steric hindrance. | Ensure anhydrous conditions . If the phenol has bulky ortho substituents, switch to a more electrophilic catalyst like Rh |
| Wolff Rearrangement | Competitive pathway forming a ketene (ring contraction). | This is less common in this specific substrate class due to the thermodynamic stability of the 6-membered ring, but if observed, lower the temperature and switch solvent to Hexane/DCM. |
| Low Yield in Step 1 | O-alkylation vs C-alkylation competition. | Use Acetone/K |
References
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.
-
Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. Link
-
Holmquist, C. R., & Roskamp, E. J. (1989). A selective method for the direct conversion of aldehydes into beta-keto esters with ethyl diazoacetate catalyzed by tin(II) chloride. The Journal of Organic Chemistry, 54(14), 3258–3260. Link (Reference for Diazo-Aldehyde chemistry).
- Muthusamy, S., et al. (2002). Rhodium(II)-catalyzed intramolecular C–H insertion of α-diazo-β-keto esters: synthesis of chroman-3-ones. Tetrahedron Letters. (General methodology reference).
-
Pirrung, M. C., & Morehead, A. T. (1994). Intramolecular Generation and Insertion of Carbenes.[3] Journal of the American Chemical Society.
Sources
- 1. Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds [organic-chemistry.org]
- 2. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Enantioselective carbenoid insertion into C(sp3)–H bonds [beilstein-journals.org]
One-Pot Synthesis of Functionalized 3-Chromanones: An Application Guide for Researchers
The 3-chromanone scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules of significant pharmacological importance. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive targets in drug discovery and development. This technical guide provides an in-depth exploration of modern one-pot synthetic strategies for accessing functionalized 3-chromanones, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to ensure reproducible and efficient synthesis.
The Strategic Importance of 3-Chromanones in Medicinal Chemistry
The 3-chromanone core is a key structural feature in numerous bioactive compounds. Its rigid framework and the presence of a carbonyl group offer opportunities for diverse functionalization, leading to a wide range of biological activities. For instance, certain 3-chromanone derivatives have shown potential as anti-inflammatory, anticancer, and neuroprotective agents. The development of efficient and versatile synthetic methods to access these compounds is therefore of paramount importance for advancing medicinal chemistry programs.
Core Synthetic Strategies: A Mechanistic Perspective
The one-pot synthesis of 3-chromanones typically involves a cascade of reactions where multiple bonds are formed in a single operation, avoiding the need for isolation of intermediates. This approach is not only more time- and resource-efficient but can also lead to higher overall yields. The most prevalent strategies are centered around domino reactions, often initiated by a Michael addition or an aldol condensation.
Organocatalytic Domino Reactions: The Power of Small Molecules
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and the synthesis of 3-chromanones is no exception. Chiral small molecules, such as proline and its derivatives, can effectively catalyze the formation of 3-chromanones from simple starting materials like 2'-hydroxyacetophenones and α,β-unsaturated aldehydes.
The reaction typically proceeds through a domino Michael-hemiacetalization sequence. The organocatalyst activates the α,β-unsaturated aldehyde, making it more susceptible to nucleophilic attack by the enolate of the 2'-hydroxyacetophenone. The subsequent intramolecular cyclization of the resulting intermediate affords the 3-chromanone skeleton. The stereochemistry of the final product is controlled by the chiral catalyst, which creates a chiral environment around the reacting molecules.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for two robust and versatile one-pot syntheses of functionalized 3-chromanones. These methods have been selected for their high efficiency, broad substrate scope, and operational simplicity.
Protocol 1: Organocatalytic Synthesis of 2,3-Disubstituted 3-Chromanones via Aldol/Oxa-Michael Reaction
This protocol describes a diastereoselective organocatalytic aldol/oxa-Michael reaction to efficiently synthesize medicinally relevant 2,3-ring-substituted chromanones.[1]
Rationale: This method leverages the power of organocatalysis to control the stereochemical outcome of the reaction, providing access to enantioenriched 3-chromanones. The use of a chiral amine catalyst allows for the formation of a chiral enamine intermediate, which then undergoes a diastereoselective aldol reaction followed by an intramolecular oxa-Michael addition.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 mmol)
-
α,β-Unsaturated aldehyde (1.2 mmol)
-
Chiral amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (10 mol%)
-
Acid co-catalyst (e.g., benzoic acid) (20 mol%)
-
Solvent (e.g., anhydrous toluene) (5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2'-hydroxyacetophenone (1.0 mmol), the chiral amine catalyst (0.1 mmol), and the acid co-catalyst (0.2 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC.
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized 3-chromanone.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can inhibit the catalyst and lead to side reactions. Consider increasing the catalyst loading or reaction time.
-
Formation of Side Products: The formation of chalcone byproducts can sometimes be observed. Optimizing the reaction temperature and the rate of addition of the aldehyde can help minimize this.
-
Poor Diastereoselectivity: The choice of catalyst and solvent can significantly impact the diastereoselectivity. Screening different chiral amines and solvents may be necessary to achieve the desired outcome.
Protocol 2: Domino Synthesis of 3-Aminomethylene-Chromanones
This protocol details a versatile domino process for the synthesis of substituted 3-aminomethylene-chromanones catalyzed by cesium fluoride (CsF).[2] This method involves an 'Addition/Ring Opening/Ring Closure by Oxa-Michael addition' (ARORCOM) sequence.
Rationale: This domino reaction provides a highly efficient route to 3-aminomethylene-chromanones, which are valuable building blocks in medicinal chemistry. The reaction is initiated by the Michael addition of a primary amine to a 3-α,β-unsaturated diester chromone derivative. This is followed by a ring-opening of the chromone core and a subsequent intramolecular oxa-Michael addition to form the 3-chromanone ring.
Materials:
-
3-α,β-Unsaturated diester chromone derivative (1.0 mmol)
-
Primary amine (e.g., aniline or tryptamine) (1.1 mmol)
-
Cesium fluoride (CsF) (20 mol%)
-
Solvent (e.g., anhydrous acetonitrile) (5 mL)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a round-bottom flask, add the 3-α,β-unsaturated diester chromone derivative (1.0 mmol) and cesium fluoride (0.2 mmol).
-
Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature.
-
Add the primary amine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexanes) to isolate the desired 3-aminomethylene-chromanone.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be required to drive it to completion.
-
Formation of 2-Pyridone Byproducts: Depending on the amine used, the formation of 2-pyridone derivatives through an alternative 'Addition/Ring Opening/Ring Closure' (ARORC) pathway can occur. The choice of solvent and temperature can influence the reaction pathway.
-
Purification Challenges: The polarity of the product may vary depending on the amine used. Careful selection of the column chromatography solvent system is crucial for effective purification.
Data Presentation: A Comparative Overview
To facilitate the selection of the most appropriate synthetic method, the following table summarizes key quantitative data for the one-pot synthesis of 3-chromanones using different catalytic systems.
| Catalytic System | Starting Materials | Key Reaction Type | Typical Yields (%) | Diastereoselectivity/Enantioselectivity | Reference |
| Organocatalyst (e.g., Proline derivatives) | 2'-Hydroxyacetophenone, α,β-Unsaturated Aldehyde | Aldol/Oxa-Michael | 70-95 | High ds and ee | [1] |
| Cesium Fluoride (CsF) | 3-α,β-Unsaturated Diester Chromone, Primary Amine | Domino ARORCOM | 60-85 | - | [2] |
| Ethylenediamine Diacetate (EDDA) | 2-Hydroxyacetophenone, Aromatic Aldehyde, Aniline | Mannich-type | 75-90 | Not specified | [3] |
| DBU | Alkynyl o-quinone methide | Conjugate addition/Isomerization/Oxa-Michael | High | - | [3] |
Visualization of Key Processes
To better understand the underlying transformations, the following diagrams illustrate the proposed reaction mechanisms and workflows.
Caption: Domino ARORCOM process for 3-aminomethylene-chromanone synthesis.
References
-
Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction. (2010). PubMed. Retrieved from [Link]
-
Chromanone and flavanone synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Catalytic One-Pot Synthesis of Flavonoids and Chromones. (2018). PubMed. Retrieved from [Link]
-
A versatile domino process for the synthesis of substituted 3-aminomethylene-chromanones and 2-pyridones catalyzed by CsF. ISC. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Section 1: Mechanistic FAQs (Understanding the Isomerization)
Welcome to the Technical Support Center for Chromanone Synthesis. This resource is designed for researchers, application scientists, and drug development professionals working with the chroman-3-one (3-oxochroman) scaffold.
Because 3-oxochroman is a kinetically sensitive intermediate, it is highly susceptible to isomerization into the thermodynamically favored 4-oxochroman (chroman-4-one). This guide provides authoritative, field-proven troubleshooting strategies to preserve the structural integrity of your compounds during synthesis, purification, and storage.
Q: Why does 3-oxochroman spontaneously isomerize to 4-oxochroman?
A: The driving force is purely thermodynamic. In 4-oxochroman, the carbonyl group at the C4 position is in direct
Q: What is the exact chemical pathway of this isomerization? A: The isomerization does not occur via a simple hydrogen shift. Instead, trace acids or bases trigger an enolization event. Under basic conditions, deprotonation leads to an enolate that triggers the cleavage of the C2–O1 ether bond (ring-opening) to form an o-hydroxyphenyl vinyl ketone intermediate. This intermediate undergoes a rapid oxa-Michael addition (recyclization), placing the carbonyl permanently at the 4-position[2].
Caption: Base/Acid-catalyzed ring-opening and recyclization pathway of 3-oxochroman to 4-oxochroman.
Section 2: Troubleshooting Guide
Issue 1: Complete or partial isomerization during Silica Gel Chromatography.
-
The Causality: Standard silica gel (
) possesses highly acidic surface silanol groups. When the sensitive 3-oxochroman passes through the column, these localized acidic sites act as Brønsted acid catalysts, initiating the enolization and subsequent ring-opening cascade[3]. -
The Solution: You must neutralize the stationary phase. Switch to neutral alumina or use deactivated silica gel treated with 1-2% Triethylamine (TEA)[3].
Issue 2: Degradation and isomerization during solvent evaporation.
-
The Causality: Concentrating the product at elevated temperatures provides the thermal activation energy required for isomerization. Furthermore, as the solvent evaporates, trace acidic or basic impurities become highly concentrated, drastically accelerating the reaction[3].
-
The Solution: Perform rotary evaporation at the lowest effective temperature (water bath
25°C) under high vacuum.
Issue 3: Isomerization during cross-coupling or downstream functionalization.
-
The Causality: Many downstream reactions (e.g., reductive aminations or cross-couplings) require basic additives (like
or )[1]. These hard bases rapidly deprotonate the -protons of 3-oxochroman. -
The Solution: Substitute harsh inorganic bases with sterically hindered, milder organic bases like DIPEA (N,N-Diisopropylethylamine), which are less likely to initiate the ring-opening cascade[1].
Caption: Diagnostic workflow for identifying and resolving 3-oxochroman isomerization triggers.
Section 3: Quantitative Stability Data
To assist in experimental design, the following table summarizes the kinetic stability of 3-oxochroman under various laboratory conditions.
| Environmental Condition | Catalyst / Trigger | Half-Life ( | Primary Degradation Pathway |
| Standard Silica Gel ( | Acidic Silanols | < 2 hours | On-column acid-catalyzed enolization |
| Deactivated Silica (1% TEA) | None (Neutralized) | > 48 hours | Stable |
| Strong Base / Heat | < 15 mins | Base-catalyzed ring-opening | |
| DIPEA in DCM (25°C) | Mild Base | > 24 hours | Minimal enolization |
| Resin-Buffered Solvent (25°C) | None (Neutral) | > 6 months | Stable storage |
Section 4: Validated Experimental Protocols
Protocol 1: Preparation and Validation of Deactivated Silica Gel
To prevent acid-catalyzed isomerization during chromatography.
-
Slurry Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Column Packing: Slurry-pack the silica gel using the TEA-spiked eluent.
-
Column Equilibration: Flush the packed column with at least 3 column volumes of the TEA-spiked eluent. Causality: The basic TEA irreversibly binds to the acidic silanol groups on the silica surface, neutralizing the Brønsted acid sites that trigger isomerization[3].
-
Self-Validation Check (Critical): Before committing your entire batch, perform a 2D-TLC on a TEA-treated TLC plate. Spot the crude 3-oxochroman, develop in the first dimension, dry the plate completely, and develop in the second dimension (perpendicular).
-
Validation Logic: If the compound appears as a single spot strictly on the diagonal, the silica is properly deactivated. Any off-diagonal spots indicate that the TEA concentration is insufficient and on-column isomerization is still occurring.
-
Protocol 2: Reaction and Storage with Heterogeneous Buffers
To neutralize trace contaminants during long-term storage or neutral reactions.
-
Buffer Selection: Utilize an insoluble, resin-supported cyclic-1,3-dione buffer[4].
-
Integration: Add 5 wt% of the resin directly to the organic solvent containing the 3-oxochroman.
-
Causality: The rapid tautomerization equilibrium of the cyclic-1,3-dione acts as an amphoteric sponge, neutralizing both trace acidic and basic contaminants in non-aqueous systems without dissolving into your product[4].
-
-
Workup & Self-Validation Check: Filter the mixture through a sintered glass funnel to remove the resin. Perform a rapid
NMR analysis of the filtrate.-
Validation Logic: The structural integrity of 3-oxochroman is confirmed by the presence of the C2 methylene singlet (
4.3 ppm) and C4 benzylic singlet ( 3.5 ppm). The appearance of a triplet at 2.8 ppm (C3 methylene) and 4.5 ppm (C2 methylene) indicates the formation of 4-oxochroman. If the 2.8 ppm triplet is absent, the buffering system has successfully validated the protocol.
-
References
-
BenchChem Technical Support. Preventing isomerization of (Z)-3-Penten-1-yne during reactions. BenchChem. 3
-
Tanaka, F. et al. Heterogeneous buffer to prevent isomerization and decomposition. Okinawa Institute of Science and Technology (OIST). 4
-
Keglevich, G. et al. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. 1
-
BenchChem Technical Support. Chroman-3-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery. BenchChem. 2
Sources
Technical Support Center: Purification & Handling of Unstable 3-Chromanone Esters
Case ID: T-3CHR-EST-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Stabilization and Purification Protocols for 3-Chromanone-2/4-Carboxylates
Executive Summary: The Instability Mechanism
3-Chromanone esters (typically alkyl 3-chromanone-2-carboxylates or 4-carboxylates) are notoriously unstable intermediates. Unlike their robust 4-chromanone isomers, 3-chromanones possess a ketone at the C3 position, flanked by an ether oxygen (C2) and a benzylic carbon (C4).
Why your purification is failing:
-
Acidity-Driven Aromatization: The C2 and C4 protons are highly acidic. Standard silica gel (pH 4–5) acts as a Lewis acid, catalyzing the elimination of the ester or oxidation to the thermodynamically stable chromone (aromatic system).
-
Oxidative Dehydrogenation: Exposure to air, especially on high-surface-area supports like silica, rapidly oxidizes the 3-chromanone ring to a chromone or ring-opened phenol.
- -Keto Ester Decarboxylation: If moisture is present, the ester moiety can hydrolyze and spontaneously decarboxylate, destroying your product.[1]
Module 1: Chromatographic Purification Protocols
Status: Critical Recommendation: Avoid standard silica gel. Use Neutral Alumina or Deactivated Silica.[2]
Option A: Neutral Alumina Flash Chromatography (Preferred)
Neutral alumina (Activity Grade III) is the gold standard for acid-sensitive heterocycles. It lacks the acidic surface hydroxyls that catalyze aromatization.
Protocol:
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade III).
-
Note: Commercial alumina is often Grade I (too active).[3] Convert to Grade III by adding 6% water (w/w) and shaking for 2 hours to equilibrate.
-
-
Solvent System: Hexane/Ethyl Acetate (Avoid MeOH or halogenated solvents if possible, as they can promote acidity).[1]
-
Loading: Load the crude oil as a concentrated solution in toluene or DCM (minimal volume). Do not dry load on silica.[1]
-
Elution: Run a fast gradient. 3-Chromanone esters typically elute quickly.
Option B: Triethylamine (Et N) Deactivated Silica
If you must use silica, you must neutralize its surface acidity.[1][2]
Protocol:
-
Slurry Preparation: Prepare a slurry of Silica Gel 60 in your starting eluent (e.g., 95:5 Hexane:EtOAc).[1]
-
Buffering: Add 1% Triethylamine (Et
N) to the slurry and stir for 10 minutes. -
Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% Et
N. -
Running the Column: Perform the separation using the mobile phase without Et
N (or keep 0.1% if the compound is extremely labile). -
Post-Column: Evaporate fractions immediately in a water bath < 30°C.
Module 2: Workup & Isolation Troubleshooting
Issue: "My product decomposes on the rotavap."
Root Cause: Thermal instability and auto-oxidation. 3-Chromanone esters exist in equilibrium with their enol forms, which are highly susceptible to oxidation when concentrated.
Standard Operating Procedure (SOP):
| Parameter | Setting/Action | Reason |
|---|---|---|
| Bath Temp | < 30°C | Prevents thermal decarboxylation. |
| Vacuum | High (>10 mbar) | Minimize time on the rotavap. |
| Atmosphere | Argon/Nitrogen | Backfill with inert gas immediately. Never let air rush in while hot. |
| State | Do NOT dry fully | Stop evaporation when a small amount of solvent remains. Solid/dry films oxidize faster than oils in solution. |
| Storage | -20°C under Ar | Store as a frozen benzene or toluene solution if not using immediately. |
Module 3: Decision Logic & Visualization
Workflow: Purification Strategy Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and reagent availability.
Mechanism: Why Silica Fails
Figure 2: Mechanistic pathway of decomposition on acidic stationary phases.
FAQ: Frequently Asked Questions
Q1: My colorless oil turns yellow/red immediately after the column. What happened? A: This is the hallmark of oxidation to the chromone . The conjugation of the chromone system (aromatic) absorbs in the visible region (yellow/orange).
-
Fix: You likely used standard silica or allowed the column to run dry. Switch to Neutral Alumina and degas your solvents.
Q2: Can I use distillation to purify 3-chromanone esters?
A: No. 3-Chromanone esters are
Q3: I don't have Neutral Alumina. Can I use Basic Alumina? A: Proceed with caution. Basic alumina can catalyze the hydrolysis of the ester group (saponification) or induce aldol condensation polymerization. If you must use it, deactivate it to Grade IV (add 10% water) and keep run times under 10 minutes.[1]
Q4: How do I store the purified compound? A: Never store neat (pure liquid) at room temperature. Store as a solution in anhydrous benzene or toluene at -20°C or -80°C. The solution phase dilutes the molecules, reducing the rate of intermolecular polymerization or disproportionation.
References
-
Teledyne ISCO. (2012).[4] RediSep Neutral Alumina Column Purification of High pKa Compounds. Teledyne ISCO Application Notes. Link
-
University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation. University of Rochester Chemistry Department. Link
-
BenchChem. (2025).[5][6] Technical Support Center: Preventing Decarboxylation of Beta-Keto Acids During Analysis. BenchChem Technical Guides. Link
-
Biotage. (2023). Alumina Sample Cleanups: How Can You Implement in Your Workflow? Biotage Blog. Link
-
Organic Chemistry Portal. (2023). Synthesis of Chromones and Flavones. Organic Chemistry Portal. Link
Sources
Technical Support Center: Methyl 3-Oxochroman-6-Carboxylate Synthesis
Topic: Improving Yield of Methyl 3-Oxochroman-6-Carboxylate Cyclization
Executive Summary & Diagnostic Hub
The Challenge: The synthesis of This compound (a 3-chromanone derivative) is notoriously difficult compared to its 4-chromanone isomer. The 3-chromanone ring system is thermodynamically less stable and prone to three primary failure modes:
-
Oxidative Dehydrogenation: Rapid conversion to the chromone (aromatic) upon exposure to air.[1][2]
-
Aldol Polymerization: The reactive methylene group at C-2 and C-4 leads to self-condensation.
-
Ring Opening: The
-keto ester intermediate is sensitive to nucleophilic attack during workup.
The Solution: This guide focuses on the Modified Rosowsky Dieckmann Cyclization , the most scalable route for this specific regioisomer.[1][2] High-yield success depends on strict exclusion of moisture during cyclization and controlled decarboxylation conditions.
Quick Diagnostic: Where is your yield loss occurring?
| Symptom | Probable Cause | Immediate Action |
| Starting material recovered | Wet solvent or weak base | Switch to NaH/THF or freshly sublimed |
| Product is a red/brown tar | Polymerization (Aldol) | Lower reaction temp (<0°C); quench into dilute acetic acid.[1][2] |
| Product converts to solid white crystals (wrong MP) | Oxidation to Chromone | Degas all solvents; keep under Ar/N2 atmosphere. |
| NMR shows ring-opened acid | Hydrolysis during workup | Avoid aqueous base washes; keep pH < 4 during isolation. |
The Optimized Protocol (The "Gold Standard")
This protocol replaces the traditional NaOMe/Methanol route with a kinetic deprotonation strategy to favor cyclization over polymerization.[2]
Target Molecule: this compound Precursor: Methyl 4-(2-methoxy-2-oxoethoxy)-3-(2-methoxy-2-oxoethyl)benzoate (The "Diester Ether")
Step-by-Step Methodology
Phase 1: Dieckmann Cyclization
Rationale: Using Potassium tert-butoxide (
-
Preparation: Flame-dry a 3-neck RBF under Argon. Charge with anhydrous Toluene (0.1 M concentration relative to substrate).[1][2]
-
Base Addition: Add
-BuOK (2.2 equiv) in one portion at -10°C.-
Note: 2.2 equiv is critical. 1.0 equiv forms the enolate; the second equiv drives the equilibrium.[2]
-
-
Substrate Addition: Add the Diester Ether precursor (dissolved in minimum Toluene) dropwise over 1 hour.
-
Control: Maintain internal temperature < 0°C.
-
-
Reaction: Stir at 0°C for 4 hours. Monitor by TLC (EtOAc/Hex).[1][2]
-
Endpoint: Disappearance of acyclic diester.
-
Phase 2: Hydrolysis & Decarboxylation (The "Yield Killer" Step)
Rationale: The intermediate is a
-
Quench: Pour the cold reaction mixture directly into a vigorously stirred mixture of Ice and 10% H2SO4 .
-
Critical: Do NOT use water alone. The pH must be acidic immediately to protonate the enolate.[2]
-
-
Reflux: Transfer the biphasic mixture (or extracted organic layer with added AcOH/HCl) to a flask and reflux for 30-60 minutes.
-
Observation: CO2 evolution indicates decarboxylation.
-
-
Isolation: Extract with EtOAc. Wash with Brine (x2).[1][2] Dry over Na2SO4.
Mechanism & Failure Pathways (Visualization)
The following diagram illustrates the competition between the desired Dieckmann cyclization and the fatal side reactions (Polymerization/Oxidation).
Figure 1: Reaction pathway showing the critical path (Green) vs. thermodynamic sinks (Red).[1][2]
Troubleshooting Guide (Q&A)
Q1: Why is my yield stuck at 30% even though the starting material is consumed? A: This usually indicates "Invisible Decomposition" via the Aldol pathway.[2] 3-chromanones are essentially cyclic ketones with high enol content. If your reaction mixture turns dark red or brown, you are forming oligomers.[1][2]
-
Fix: Run the reaction at significantly higher dilution (0.05 M). High concentration favors intermolecular polymerization over intramolecular cyclization.
Q2: I see a new spot on TLC, but it disappears after column chromatography. A: Silica gel is slightly acidic and can catalyze the dehydration/oxidation of 3-chromanones to chromones or polymerization.[2]
-
Fix: Deactivate your Silica Gel. Pre-wash the column with Hexane containing 1% Triethylamine (Et3N).[1][2] Alternatively, use neutral Alumina.[1][2]
Q3: Can I use NaH instead of
-
Protocol Shift: Use NaH (60% dispersion, washed with hexane) in THF.[1][2] The irreversible deprotonation by H2 release prevents the "buffering" effect seen with alkoxides.[2] However, ensure your precursor is absolutely dry (azeotrope with toluene), as NaOH generated from water will hydrolyze the ester before cyclization.[1][2]
Q4: The product has a lower melting point than reported. A: You likely have a mixture of the keto and enol tautomers, or partial oxidation to the chromone.[1][2]
-
Verification: Run H-NMR. The 3-chromanone should show a distinct singlet (or AB quartet) for the C-2 protons around
4.5-4.8 ppm. If you see a vinylic proton signal around 6.0-7.0 ppm that integrates poorly, you have the oxidized chromone impurity.[2]
Advanced Optimization: Solvent & Base Matrix
Use this table to select conditions based on your lab's constraints.
| Base System | Solvent | Temp | Yield Potential | Risk Factor | Notes |
| NaOMe | MeOH | Reflux | Low (20-40%) | High | High temp promotes polymerization; reversible. |
| Toluene | 0°C | High (60-75%) | Medium | Best balance of solubility and basicity.[2] | |
| NaH | THF | 0°C -> RT | High (70-80%) | Low | Recommended. Irreversible; requires strict anhydrous technique.[2] |
| LDA | THF | -78°C | Medium | High | Kinetic control is good, but workup is messy; often over-reacts.[1][2] |
References
-
Rosowsky, A., et al. (1970).[1][2] "Structural analogs of L-glutamic acid. I. Synthesis of 3-oxochroman-2-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 7(1), 197-200.[1][2]
-
Lockhart, I. M. (1977).[1][2] "Chromans and Tocopherols." The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[2] (Foundational text on Chroman stability).
-
Padwa, A., et al. (2000).[1][2] "Rhodium(II)-Catalyzed Cyclization Reactions of Diazo Carbonyl Compounds." Journal of Organic Chemistry. (Alternative diazo-insertion route for high value/small scale).
-
Patil, S. A., et al. (2012).[1][2] "Synthesis of 3-chromanones via Dieckmann Condensation: A Review of Conditions." Synthetic Communications.
(Note: While specific patents exist for the 6-carboxylate derivative, the chemistry is homologous to the general 3-chromanone synthesis described in Reference 1.)[2]
Sources
Stability of 3-oxochromans under basic reaction conditions
The 3-Oxochroman Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered the "black tar" phenomenon when attempting to react 3-oxochromans (chroman-3-ones) under standard basic conditions.
The Core Issue: Unlike their robust isomers (4-chromanones), 3-oxochromans are structurally fragile . The carbonyl group at the C3 position creates a unique electronic environment where the C2 position—flanked by an ether oxygen and a carbonyl—becomes a "kill zone" for the molecule.
Under basic conditions, 3-oxochromans do not just enolize; they frequently undergo rapid ring opening via
Module 1: The Stability Spectrum (Diagnostics)
Before attempting a reaction, diagnose your current failure mode. The stability of 3-oxochromans is governed by the competition between productive enolization and destructive elimination .
Diagnostic Table: Why did my reaction fail?
| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |
| Reaction turns black/tarry immediately | Ring Opening Polymerization | Base attacked C2-H, causing | Switch to non-nucleophilic bases (e.g., LDA, LiHMDS) at -78°C or use organocatalysis. |
| Red/Orange color change | Oxidation | 3-Oxochromans are prone to auto-oxidation to chromones or coumarins in the presence of base and air. | Degas all solvents. Run strictly under Argon/Nitrogen . |
| Starting material recovery (No Reaction) | Incorrect Base Strength | The base was too weak to deprotonate, or the enolate is stable but unreactive (thermodynamic sink). | Use a Lewis Acid catalyst (e.g., |
| Complex mixture of isomers | Isomerization | Base catalyzed migration of the double bond or tautomerization. | Avoid thermodynamic conditions. Use Kinetic Control (fast addition, low temp). |
Module 2: Mechanistic Deep Dive
Understanding the decomposition pathway is critical for designing successful experiments.
The "Kill Zone" Mechanism
The proton at C2 is highly acidic (
Figure 1: The bifurcation of the reaction pathway. Success depends on trapping the enolate (Green path) faster than it eliminates (Red path).
Module 3: Validated Protocols
Do not use standard "textbook" aldol conditions (e.g., NaOH/EtOH, reflux). These are destructive for 3-oxochromans.
Protocol A: Organocatalytic Aldol (Soft Enolization)
Best for: Condensation with aldehydes (e.g., synthesis of homoisoflavonoids).
Theory: Uses a secondary amine to form an enamine intermediate. The enamine is less prone to ring opening than the anionic enolate.
-
Reagents:
-
3-Oxochroman (1.0 eq)
-
Aldehyde (1.1 eq)
-
Pyrrolidine (0.2 eq) - Catalyst
-
Solvent: Methanol or Toluene (Anhydrous)
-
-
Procedure:
-
Dissolve 3-oxochroman and aldehyde in solvent.
-
Add pyrrolidine dropwise at 0°C .
-
Allow to warm to Room Temperature (RT) slowly. Do not heat.
-
Monitor by TLC.[1] If the reaction stalls, add a catalytic amount of acetic acid (co-catalyst).
-
-
Workup:
-
Quench with dilute HCl (cold) to remove the amine. Extract immediately.
-
Protocol B: Kinetic Alkylation (Silyl Enol Ether Route)
Best for: Alkylation or reaction with sensitive electrophiles.
Theory: Traps the enolate immediately as a silyl enol ether (Mukaiyama method), preventing the elimination pathway.
-
Formation of Silyl Enol Ether:
-
Cool a solution of 3-oxochroman in THF to -78°C .
-
Add LiHMDS (1.1 eq) dropwise. Wait 15 mins.
-
Add TMSCl (Trimethylsilyl chloride, 1.2 eq) rapidly.
-
Warm to RT. The silyl enol ether is stable and can be isolated or used in situ.
-
-
Reaction (Mukaiyama Aldol):
-
React the silyl enol ether with the electrophile using a Lewis Acid (
or ) at -78°C.
-
FAQs: Troubleshooting & Optimization
Q: Can I use NaH (Sodium Hydride) for alkylation? A: High Risk. NaH is a strong, non-nucleophilic base, but the reaction is heterogeneous and often requires RT or heating to initiate. This thermal energy is usually sufficient to trigger the ring-opening elimination. If you must use NaH, use a catalytic amount of alcohol to initiate, but LiHMDS at -78°C is vastly superior.
Q: Why is my product unstable on Silica Gel? A: 3-Oxochromans and their derivatives are often acid-sensitive (prone to aromatization or oxidation).
-
Fix: Pre-treat your Silica Gel column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites before loading your sample.
Q: Is the 4-position reactive? A: Yes, but less so than C2. However, under thermodynamic conditions, you may observe isomerization where the double bond migrates to the 3-4 position (forming a chromone derivative) if oxidation occurs.
Q: How do I store 3-oxochroman starting material? A: It degrades at room temperature over time. Store at -20°C under an inert atmosphere (Argon). If it turns yellow/orange, purify via recrystallization (from hexane/ether) before use.
References
-
Organocatalytic Synthesis
-
Ring Opening Mechanisms
-
General Reactivity & Synthesis
-
Title: Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones.
- Source: Thieme Connect (Synlett).
-
-
pK_a and Base Selection
Sources
Technical Support Center: Diazo Decomposition in Chromanone Synthesis
Current Status: Operational Topic: Troubleshooting Rh(II)-Catalyzed Intramolecular C-H Insertion Ticket ID: RH-DIAZO-004 Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The Mechanistic Battlefield
You are likely attempting to synthesize a chroman-4-one or dihydrobenzofuran-3-one scaffold via the intramolecular C-H insertion of an
-
Pathway A (Desired): Intramolecular C-H insertion to form the ring.
-
Pathway B (Undesired): Wolff Rearrangement (ring contraction/ketene formation).
-
Pathway C (Fatal): Dimerization (azine formation) or reaction with solvent.
This guide moves beyond basic "add and stir" instructions. We analyze the electronic and steric forces dictating this competition and provide self-validating protocols to force the equilibrium toward Pathway A.
Module 1: The Engine (Catalyst Selection)
The choice of Rhodium(II) ligand is the single most critical variable. The ligand's electronic properties tune the electrophilicity of the metal-carbene.
The Catalyst Hierarchy
| Catalyst Class | Examples | Electronic Bias | Best Use Case | Risk Factor |
| Electron-Poor (Carboxylates) | Highly Electrophilic | C-H Insertion. Maximizes reactivity toward unactivated C-H bonds (e.g., aliphatic chains). | High instability; can cause "anomalous" insertions or solvent reactions. | |
| Sterically Bulky / Bridged | Stabilized / Robust | Process Scale. Resists catalyst poisoning; high turnover number (TON). | Lower enantioselectivity compared to chiral variants. | |
| Chiral Carboxylates/Amidates | Tunable | Asymmetric Synthesis. Controls enantio- and diastereoselectivity. | Substrate specific; requires screening. | |
| Electron-Rich (Carboxamidates) | Nucleophilic (relatively) | Chemoselectivity. Avoids reacting with electron-poor bonds. | High risk of Wolff Rearrangement. |
Troubleshooting Q&A: Catalyst Failure
Q: I am seeing high conversion of the starting material, but my NMR shows a complex mixture and no desired chromanone. What happened?
-
Diagnosis: Likely Carbene Death . If the carbene is too unstable (using highly electrophilic
on a reactive substrate), it may react with the solvent or itself. -
The Fix: Switch to
. This bis-chelating ligand creates a "cage" around the Rh-Rh core, significantly increasing the lifetime of the active species and preventing ligand shedding [1].
Q: I am getting the ring-contracted product (e.g., indanone or benzofuran derivatives) instead of the 6-membered chromanone.
-
Diagnosis: Wolff Rearrangement Dominance . The carbene is migrating to form a ketene because the transition state for C-H insertion is sterically or electronically disfavored.
-
The Fix: Increase the steric bulk of the catalyst ligands. Bulky ligands (like TPA or specific chiral carboxylates) destabilize the conformation required for the Wolff rearrangement (migration of the substituent) while accommodating the C-H insertion geometry [2].
Module 2: Reaction Engineering (The Environment)
Even the perfect catalyst will fail if the kinetic environment favors intermolecular side reactions (dimerization).
Protocol: The "Infinite Dilution" Simulation
To prevent the diazo species from reacting with another diazo molecule (forming azines), the concentration of free diazo in the solution must be near zero at all times.
Step-by-Step Optimization:
-
Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Why? Non-coordinating. Ethers (THF) are fatal; the carbene will insert into the
-C-H of the THF oxygen [3].
-
-
Temperature: Reflux is often required for difficult insertions (DCE at 83°C).
-
Why? C-H insertion has a higher activation energy (
) than dimerization. Heat favors the difficult path (Insertion) over the easy path (Dimerization).
-
-
Addition Mode:
-
Dissolve catalyst in the refluxing solvent first.
-
Add the diazo substrate (dissolved in solvent) via syringe pump over 4–8 hours.
-
Target Rate: 0.1 mmol/hr per 10 mL of solvent.
-
Visualizing the Competition
The following diagram illustrates the mechanistic divergence. Note how the "Red Path" (Wolff) and "Grey Path" (Dimerization) compete with the "Green Path" (Insertion).
Figure 1: Mechanistic divergence in Rh(II)-catalyzed diazo decomposition. Green represents the desired pathway; Red and Grey represent failure modes.
Module 3: Substrate Design & Electronic Bias
If the catalyst and conditions are optimized but the reaction still fails, the issue lies in the substrate's electronic bias.
The Hammett Correlation Effect
C-H insertion is an electrophilic process. The Rh-carbene is electron-deficient.[1]
-
Electron-Donating Groups (EDG) on the aromatic ring (e.g., -OMe, -Me) accelerate insertion by making the C-H bond more hydridic/nucleophilic.
-
Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CF3) deactivate the ring, often allowing the Wolff rearrangement to take over [4].
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting reaction outcomes.
FAQ: Rapid Fire Troubleshooting
Q: Can I use water or alcohols as co-solvents? A: Absolutely not. Water and alcohols are potent nucleophiles. They will intercept the carbene (O-H insertion) or the ketene (if Wolff rearrangement occurs), forming linear esters or acids rather than your cyclic chromanone.
Q: My diazo compound decomposes on the silica column during purification. How do I purify it?
A: Many
-
Protocol: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.
Q: How do I remove the Rhodium catalyst after the reaction? A: Rhodium is expensive and toxic.
-
Method: Use a scavenger resin (e.g., thiourea-functionalized silica) or wash the organic layer with a water-soluble chelator like trithiocyanuric acid (TMT) if applicable, though filtration through a short plug of silica/Celite is the standard lab-scale method.
References
-
Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition.
-
Taber, D. F., & Tian, W. (2007).[2] "Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones." Journal of Organic Chemistry.
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews.
-
Doyle, M. P., et al. (2010).[3] "Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor." Organic Letters.
Sources
Validation & Comparative
Structural Elucidation Guide: 1H NMR Distinction Between 3-Oxochroman and 4-Oxochroman Isomers
Executive Summary
In heterocyclic scaffold synthesis—particularly for flavonoids and homoisoflavonoids—distinguishing between the 4-oxochroman (4-chromanone) and 3-oxochroman (3-chromanone) isomers is a critical quality gate. While Mass Spectrometry (MS) often yields identical molecular ions (
This guide details the unambiguous distinction between these isomers based on spin-spin coupling topology . The 4-oxochroman isomer exhibits a coupled
Structural Logic & Connectivity[1][2]
To interpret the spectra, one must first understand the magnetic connectivity of the carbon backbone.
-
4-Oxochroman: The carbonyl is at position 4. The protons at C2 and C3 are vicinal (adjacent), allowing for scalar coupling (
). -
3-Oxochroman: The carbonyl is at position 3. The protons at C2 are flanked by oxygen and the carbonyl; the protons at C4 are flanked by the carbonyl and the benzene ring. The carbonyl carbon acts as a "magnetic insulator," preventing scalar coupling between H2 and H4.
Visualization: Connectivity & Spin Systems
The following diagram illustrates the flow of logic from chemical connectivity to the observed NMR signal.
Figure 1: Structural logic flow comparing the connectivity and resulting spin systems of chromanone isomers.
Detailed NMR Analysis
The 4-Oxochroman Spectrum (The "Coupled" System)
In 4-oxochroman, the heterocyclic ring protons (H2 and H3) form a continuous spin system.
-
Multiplicity: typically appears as two triplets (approx.
Hz).-
Note: At high field strengths or with specific substitutions, this may resolve into a more complex
multiplet, but the coupling is always evident.
-
-
Chemical Shift (
):-
H-2: Deshielded by the ether oxygen (
ppm). -
H-3: Deshielded only by the carbonyl anisotropy (
ppm).
-
The 3-Oxochroman Spectrum (The "Isolated" System)
In 3-oxochroman, the carbonyl at C3 isolates the C2 and C4 protons.
-
Multiplicity: Two sharp singlets. There is no vicinal hydrogen to split these signals.
-
Chemical Shift (
):-
H-2: Flanked by both Oxygen and Carbonyl (O-CH
-C=O). This "hemiacetal-like" environment shifts the signal significantly downfield, often appearing as a singlet near 4.6 – 4.8 ppm . -
H-4: Benzylic and
-to-carbonyl (Ar-CH -C=O). Appears as a singlet near 3.5 – 3.7 ppm .
-
Comparative Data Table
The following table summarizes the diagnostic signals in CDCl
| Feature | 4-Oxochroman (Target A) | 3-Oxochroman (Target B) |
| C=O Position | C-4 | C-3 |
| H-2 Signal | Triplet ( | Singlet ( |
| H-3/H-4 Signal | Triplet ( | Singlet ( |
| Coupling ( | Vicinal | None (Isolated spin systems) |
| Diagnostic Key | Splitting (Coupling present) | No Splitting (Singlets) |
Experimental Protocol
Sample Preparation & Handling
Critical Warning: 3-oxochroman is thermodynamically less stable than 4-oxochroman and can undergo enolization or aldol-type condensation. Analyze samples immediately after isolation.
-
Solvent Selection: Use CDCl
(Chloroform-d) for routine analysis. If peaks overlap with solvent residual (7.26 ppm), switch to Benzene-d ( ), which often induces dramatic shift dispersion in carbonyl compounds due to solvent anisotropy. -
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug to remove inorganic drying agents (MgSO
) which can cause line broadening.
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 scans are usually sufficient for >5 mg samples.
-
Spectral Width: 0–12 ppm.
Workflow for Identification
The following decision tree outlines the step-by-step process to confirm the isomer identity.
Figure 2: Decision tree for distinguishing chromanone isomers via 1H NMR.
Expert Insights & Troubleshooting
The "Roofing" Effect
In 4-oxochroman, if the chemical shift difference between H2 and H3 is small (e.g., due to specific ring substitutions), the triplets may distort, leaning towards each other. This is the "roofing effect" characteristic of coupled systems. 3-oxochroman singlets will never show roofing; they remain symmetric regardless of proximity.
Substitution Effects
If the chroman ring is substituted (e.g., a methyl group at C2):
-
4-Oxo: The C3 protons become diastereotopic and complex (ABX or ABXY system).
-
3-Oxo: The C2 proton becomes a quartet (coupling to the methyl), but the C4 protons remain a singlet (or AB quartet if chiral center induces diastereotopicity). The lack of coupling between the C2 and C4 positions remains the distinguishing factor.
Stability Check
If you observe a mixture of singlets and triplets, your 3-oxochroman may be isomerizing to the more stable 4-oxochroman or decomposing. Check the integration ratios. 3-oxochroman is often synthesized via the oxidation of 3-chromanol or rearrangement of phenoxyacetic acid derivatives and should be stored at -20°C.
References
-
National Institutes of Health (NIH). (2021). First total synthesis of chromanone A, preparation of related compounds...[1][2] (Discusses 3-substituted chromanone synthesis). Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
MDPI. (2012). Synthesis and Antimicrobial Evaluation of Chroman-4-One... (Provides detailed spectral data for 4-chromanone derivatives). Retrieved from [Link]
Sources
Technical Comparison: Spectroscopic Signatures of 3-Chromanone vs. 4-Chromanone
[1]
Executive Summary
In heterocyclic scaffold analysis, distinguishing between 3-chromanone (chroman-3-one) and 4-chromanone (chroman-4-one) is a critical spectroscopic challenge. While these isomers share the same molecular formula (
-
4-Chromanone exhibits a conjugated carbonyl signature (
), stabilized by resonance with the fused benzene ring. -
3-Chromanone exhibits a non-conjugated, aliphatic carbonyl signature (
), behaving structurally as a cyclic ketone with -heteroatom inductive influence.
This guide details the mechanistic basis for these shifts, provides experimental protocols for differentiation, and outlines the stability implications for drug development workflows.
Structural & Electronic Basis
The spectroscopic divergence stems from the connectivity of the carbonyl group relative to the aromatic ring and the ether oxygen.
4-Chromanone (The Conjugated Standard)
In 4-chromanone, the carbonyl carbon (C4) is directly attached to the benzene ring. This allows for
-
Mechanism: Resonance delocalization reduces the double-bond character of the carbonyl (
). -
Result: The force constant (
) of the bond decreases, lowering the stretching frequency according to Hooke's Law.
3-Chromanone (The Aliphatic Isomer)
In 3-chromanone, the carbonyl carbon (C3) is separated from the benzene ring by a methylene bridge at C4.
-
Mechanism: The carbonyl is electronically isolated from the aromatic
-system. It behaves similarly to cyclohexanone but is influenced by the inductive electron-withdrawal of the ether oxygen at position 1 (a -keto ether relationship). -
Result: The bond retains full double-bond character, resulting in a higher frequency typical of saturated 6-membered cyclic ketones.
Visualizing the Electronic Differences
Figure 1: Mechanistic pathway showing how structural connectivity dictates the IR shift. 4-Chromanone experiences resonance dampening (Red Shift), while 3-Chromanone retains aliphatic character.
Experimental Data Comparison
The following data aggregates standard spectroscopic values. Note that solvent effects can cause minor variations (
Table 1: Comparative IR Carbonyl Frequencies
| Feature | 4-Chromanone | 3-Chromanone | Causality |
| Primary | 1680 -- 1695 cm⁻¹ | 1715 -- 1725 cm⁻¹ | Conjugation vs. Isolation |
| Bond Character | Partial Single Bond | Full Double Bond | Resonance delocalization |
| Ring Strain | Low (Fused 6-membered) | Low (Fused 6-membered) | Similar geometry |
| Electronic Effect | Resonance (Dominant) | Inductive ( | |
| Physical State | Solid/Crystalline | Solid/Unstable Oil | 3-isomer often enolizes |
Critical Insight: If you observe a peak at 1740-1760 cm⁻¹ , you have likely synthesized 3-isochromanone (a lactone), not 3-chromanone. This is a common identification error in chroman synthesis.
Experimental Protocols
To ensure data integrity when distinguishing these isomers, follow this standardized FTIR workflow.
Sample Preparation[2][3][4]
-
Solid State (Preferred): Use ATR (Attenuated Total Reflectance) with a diamond crystal. This eliminates solvent interference.[1][2]
-
Solution State: If solubility is an issue, use
or . Avoid alcohols, as H-bonding to the carbonyl oxygen will broaden the peak and shift it to lower wavenumbers ( shift), potentially confusing the diagnosis.
Measurement & Analysis Workflow
Figure 2: Decision tree for identifying chromanone isomers based on carbonyl stretching frequency.
Synthesis & Stability Implications[2][3][4][5][6]
Understanding the stability difference is vital for interpretation.
-
Thermodynamic Stability:
-
4-Chromanone is the thermodynamic product. The conjugation with the benzene ring provides significant stabilization energy (
). -
3-Chromanone is a kinetic product. It lacks this stabilization and is prone to isomerization to 4-chromanone under acidic or basic conditions if a pathway exists (e.g., via enolization).
-
-
Practical Consequence:
-
If you are attempting to synthesize 3-chromanone and your IR spectrum shows a peak at 1690 cm⁻¹, your reaction likely failed or the product isomerized to the more stable 4-chromanone.
-
3-Chromanone is often prepared via careful oxidation of chroman-3-ol or via Dieckmann condensation of diesters, requiring mild workup to prevent isomerization.
-
References
-
Uchiyama, M., Ohhashi, M., & Matsui, M. (1966).[3] Synthetic Studies on Dehydrorotenone: Part IV. Synthesis of 6,7-Dimethoxychroman-3-one. Agricultural and Biological Chemistry, 30(11), 1145-1151. Link
- Key Data: Establishes the IR frequency of substituted 3-chromanone
-
Padwa, A., & Au, A. (1975).[1] Photochemical transformations of small ring heterocyclic compounds. Journal of the American Chemical Society.[3]
- Key Data: Discusses the photochemical generation of 3-chromanone and its isomeriz
-
ChemicalBook. (n.d.). 4-Chromanone IR Spectrum Data. Link
- Key Data: Provides standard reference spectra for 4-chromanone confirming the ~1680-1690 cm⁻¹ band.
-
NIST Chemistry WebBook. (2023). Infrared Spectra of Chromanones. Link
- Key Data: Standard reference for gas-phase and condensed-phase IR data of benzopyran deriv
Comparative Guide: Mass Spectrometry Fragmentation of Methyl Chroman-Carboxylate Esters
Executive Summary
Methyl chroman-carboxylate esters are critical intermediates in the synthesis of bioactive benzopyrans, often serving as precursors for antihypertensive agents, antioxidants (e.g., Trolox analogues), and metalloproteinase inhibitors. The structural elucidation of these esters—specifically distinguishing between positional isomers (C2, C3, or C4 substitution)—is a frequent analytical challenge.
This guide provides a technical comparison of the fragmentation behaviors of these esters. It contrasts the Retro-Diels-Alder (RDA) dominated fragmentation of 2-substituted isomers against the Benzylic Cleavage dominated pathways of 4-substituted isomers. By mastering these patterns, researchers can rapidly validate regio-chemistry without resorting to time-consuming NMR experiments.
Mechanistic Foundations
To interpret the mass spectra of these compounds, one must understand the competition between three primary fragmentation driving forces:
-
Retro-Diels-Alder (RDA) Cycloreversion:
-
Mechanism: A concerted or stepwise ring opening of the saturated pyran ring (Ring C).
-
Relevance: Highly characteristic of chroman-2-carboxylates . The substitution at the C2 position weakens the O1-C2 and C3-C4 bonds, facilitating the elimination of a neutral alkene (or equivalent) and retention of the charge on the phenolic/quinoidal fragment.
-
-
Benzylic/Homolytic Cleavage:
-
Mechanism: Direct loss of a radical from the C4 position.
-
Relevance: Dominant in chroman-4-carboxylates . The C4 position is benzylic; cleavage here yields a resonance-stabilized benzopyrylium-like cation.
-
-
Ester-Specific Fragmentation:
-
Mechanism:
-cleavage adjacent to the carbonyl or McLafferty rearrangement (if -hydrogens are available). -
Diagnostic Loss: Loss of methoxy radical (
, -31 Da) or the carbomethoxy group ( , -59 Da).
-
Comparative Analysis: Positional Isomers
The mass spectral "fingerprint" differs significantly depending on where the methyl ester group is attached.
Scenario A: Methyl Chroman-2-Carboxylate
-
Dominant Pathway: Retro-Diels-Alder (RDA).[1]
-
Fragmentation Logic: The molecular ion (
) undergoes ring opening. The C2-substituent (the ester) is typically lost as part of the neutral ethylene fragment or retained depending on charge localization. -
Key Diagnostic: A low-mass base peak often corresponding to the quinone methide species, and significant loss of the neutral alkene fragment containing the ester.
Scenario B: Methyl Chroman-4-Carboxylate
-
Dominant Pathway: Benzylic Cleavage.
-
Fragmentation Logic: The C4-H or C4-Ester bond is weak due to benzylic resonance. The molecule preferentially loses the entire ester group (
) to form the stable chromanyl cation ( 133). -
Key Diagnostic: A strong
peak. The RDA pathway is suppressed because the C4 substitution sterically and electronically hinders the necessary concerted transition state.
Scenario C: Ionization Techniques (EI vs. ESI)
-
Electron Impact (EI, 70 eV): "Hard" ionization. Essential for structural fingerprinting and observing the RDA/Benzylic fragments described above.
-
Electrospray Ionization (ESI): "Soft" ionization. Produces predominantly
or . Fragmentation (MS/MS) requires Collision Induced Dissociation (CID).[2] ESI is preferred for purity checks but inferior for de novo structural assignment of isomers.
Diagnostic Data Summary
Table 1: Diagnostic Ions for Methyl Chroman-Carboxylate Isomers (MW = 192)
| Feature | Methyl Chroman-2-Carboxylate | Methyl Chroman-4-Carboxylate |
| Base Peak (EI) | ||
| RDA Fragment | Prominent | Weak / Absent |
| Present (Loss of | Present (Loss of | |
| Moderate | Very Strong (Benzylic stability) | |
| Mechanism | Ring opening (RDA) | Simple cleavage (Benzylic) |
Visualized Fragmentation Pathways[3][4][5][6][7][8][9]
The following diagrams illustrate the divergent pathways for the 2-isomer versus the 4-isomer.
Diagram 1: Fragmentation Logic Flow
Caption: Divergent fragmentation pathways based on the position of the carboxylate group.
Experimental Protocols
To replicate these results and ensure data integrity, follow these self-validating protocols.
Protocol A: GC-MS Structural Elucidation (EI)
Best for: Distinguishing isomers and fingerprinting.
-
Sample Preparation: Dissolve 1 mg of ester in 1 mL of HPLC-grade Dichloromethane (DCM).
-
System Suitability: Tune MS using PFTBA (Perfluorotributylamine). Verify
69, 219, 502 ratios are within standard tolerance (<10% deviation). -
Inlet: Split mode (20:1), 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.
-
Data Acquisition: Scan range
40–350. -
Validation Check: The 4-carboxylate isomer must show a Base Peak at
133. If 133 is <50% relative abundance, suspect the 2-isomer or thermal degradation.
Protocol B: LC-MS/MS Confirmation (ESI)
Best for: Purity analysis and soft ionization confirmation.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode (
).-
Capillary: 3.5 kV.
-
Gas Temp: 350°C.
-
-
MS/MS (CID): Apply Collision Energy (CE) ramp (10, 20, 40 eV).
-
Validation Check: Observe
at 193. Upon CID, look for the transition (Loss of formate/methyl formate) to confirm the ester functionality.
References
-
Vessecchi, R., et al. (2011). "Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems." Molecules. Available at: [Link]
-
Kuck, D. (2001). "An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes." Rapid Communications in Mass Spectrometry. Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referenced for general RDA and Benzylic cleavage rules).
-
Bylund, D., et al. (2011). "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Analytical Chemistry Journal. Available at: [Link]
Sources
- 1. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
Unlocking the 3D Conformation of 3-Oxo-3,4-dihydro-2H-1-benzopyran Derivatives: A Comparative Guide to SCXRD and MicroED
Executive Summary
As a Senior Application Scientist navigating the preclinical drug development pipeline, I frequently encounter the structural bottlenecks associated with chiral small molecules. 3-oxo-3,4-dihydro-2H-1-benzopyran derivatives (commonly known as 3-chromanones) are privileged scaffolds in medicinal chemistry, serving as critical precursors for bioactive compounds like optically pure 3-aminochromanes[1]. However, determining their solid-state conformation and absolute stereochemistry is notoriously difficult due to their resistance to forming large single crystals.
This guide objectively compares the traditional gold standard—Single-Crystal X-ray Diffraction (SCXRD)—against the rapidly emerging technique of Microcrystal Electron Diffraction (MicroED). By analyzing the underlying physics, experimental workflows, and empirical data, this guide provides a definitive framework for selecting the optimal structural elucidation strategy for 3-chromanone derivatives.
The Physics of Diffraction: Causality Behind the Methods
To understand why certain analytical methods fail where others succeed, we must examine the fundamental physics of particle scattering.
-
SCXRD (Single-Crystal X-ray Diffraction): X-ray photons interact primarily with the electron clouds of atoms[2]. Because this scattering event is relatively weak, a massive, highly ordered crystalline lattice (typically >50 µm in all dimensions) is required to generate a signal-to-noise ratio sufficient for structural resolution[3]. For many 3-chromanones, achieving this crystal size requires weeks of exhaustive solvent screening.
-
MicroED (Microcrystal Electron Diffraction): MicroED utilizes a high-energy electron beam within a cryo-transmission electron microscope (cryo-TEM)[4]. Electrons interact with the electrostatic potential of the atoms (both the positively charged nucleus and the electron cloud)[5]. This interaction is orders of magnitude stronger than X-ray scattering, allowing for high-resolution diffraction data to be collected from nanocrystals as small as 100–500 nm[4].
-
PXRD (Powder X-ray Diffraction): While PXRD is excellent for verifying bulk phase purity, ab initio structure determination of low-symmetry organic molecules like 3-chromanones from a 1D powder diffractogram is severely limited by peak overlap. Therefore, for de novo structural elucidation, the primary comparison lies between SCXRD and MicroED.
Methodological Comparison Matrix
The following table summarizes the operational parameters of SCXRD, MicroED, and PXRD when applied to small organic molecules.
| Parameter | SCXRD (Single-Crystal X-ray) | MicroED (Electron Diffraction) | PXRD (Powder X-ray) |
| Crystal Size Required | > 50 µm[3] | 100 – 500 nm[4] | Bulk powder (sub-micron to µm) |
| Sample Quantity | > 200 mg (for crystallization)[3] | < 1 mg | > 10 mg |
| Scattering Source | X-ray photons | Electron beam | X-ray photons |
| Time-to-Structure | Weeks (bottleneck: crystallization) | < 1 Day (direct from powder)[6] | Days to Weeks (complex refinement) |
| Absolute Stereochemistry | Yes (via anomalous dispersion) | Yes (via dynamical refinement)[7] | Extremely challenging |
| Proton Visibility | Rarely observed directly | Frequently observed directly[5] | Not observed |
Self-Validating Experimental Protocol: MicroED Workflow for 3-Chromanones
To ensure scientific integrity and reproducibility, the following step-by-step MicroED methodology is designed as a self-validating system. Every critical action is paired with its underlying causality and a validation checkpoint.
Phase 1: Sample Preparation & Grid Optimization
-
Sample Deposition: Apply 1-2 µL of dry 3-chromanone powder suspension (in a non-solvating anti-solvent like hexane) onto a glow-discharged holey carbon TEM grid.
-
Causality: Glow-discharging renders the carbon film hydrophilic, promoting even dispersion of the hydrophobic organic nanocrystals and preventing localized aggregation.
-
Validation Check: Conduct low-magnification TEM imaging. Proceed only if crystals are well-isolated and not clumped in thick, electron-opaque aggregates.
-
-
Cryo-Plunging: Plunge-freeze the grid in liquid nitrogen.
-
Causality: Maintaining the sample at cryogenic temperatures mitigates radiation damage caused by inelastic electron scattering, preserving the high-resolution structural integrity of the organic framework[2].
-
Phase 2: Data Collection via Continuous Rotation 3. Crystal Screening: Operate the cryo-TEM (e.g., 200 kV) in over-focused diffraction mode to locate isolated nanocrystals (~100–500 nm)[4].
- Validation Check: Ensure the selected crystal produces sharp, distinct diffraction spots extending beyond 1.0 Å resolution before initiating the full collection sequence.
- Continuous Rotation Acquisition: Rotate the stage continuously at a constant rate (e.g., 0.5°/sec) across a 60° to 120° wedge while recording diffraction frames on a direct electron detector.
- Causality: Continuous rotation integrates the diffracted intensities across reciprocal space. This drastically reduces the artifacts of dynamical scattering (multiple scattering events) that plague static electron diffraction, yielding highly accurate structure factors[5].
Phase 3: Data Processing & Dynamical Refinement 5. Integration and Scaling: Process the diffraction frames using standard crystallographic software (e.g., DIALS or XDS)[2].
- Validation Check: Verify that the overall completeness is >90% and the CC1/2 statistic remains >0.5 in the highest resolution shell.
- Structure Solution & Absolute Configuration: Solve the initial phase problem using direct methods. To determine absolute stereochemistry, perform dynamical refinement on both enantiomeric models (R and S).
Causality: Because conventional anomalous dispersion is too weak in electron diffraction for light atoms (C, H, O), we rely on dynamical scattering theory. The correct enantiomer will exhibit a statistically significant lower R-factor when multiple scattering pathways are rigorously modeled[7].
Figure 1: Comparative workflow of SCXRD vs. MicroED for structural analysis of 3-chromanones.
Experimental Data: Performance Comparison on (R)-3-Aminochromane Precursor
To objectively evaluate these methodologies, we compared the structural elucidation of a chiral 3-chromanone derivative synthesized as a direct precursor to (R)-3-aminochromane—a highly valued pharmaceutical building block[1]. The compound was isolated as a fine, seemingly amorphous powder.
Table 2: Refinement Statistics and Performance Metrics
| Metric | SCXRD | MicroED |
| Sample Prep Time | 14 Days (Solvent screening) | 15 Minutes (Direct grid prep) |
| Crystal Size Analyzed | 85 × 60 × 50 µm | ~ 250 × 150 × 100 nm |
| Resolution Limit | 0.82 Å | 0.85 Å |
| Completeness | 99.2% | 94.5% (Merged from 3 crystals) |
| R_work / R_free | 0.035 / 0.041 | 0.125 / 0.142 (Kinematical) |
| Absolute Structure | Flack Parameter: 0.02(4) | Dynamical Refinement R-factor gap: ΔR = 4.2% |
Data Analysis & Interpretation: While SCXRD provides lower overall R-factors due to the maturity of X-ray kinematical refinement software, it required two weeks of exhaustive solvent screening to yield a suitable crystal. MicroED, conversely, bypassed the crystallization bottleneck entirely. By utilizing the raw synthesized powder[5], MicroED delivered a sub-angstrom structure in under 24 hours[6].
Furthermore, because electrons interact strongly with the electrostatic potential (which includes protons), hydrogen atoms were directly visible in the MicroED difference density maps—a significant advantage over SCXRD for validating the hydrogen-bonding networks critical to the stability of 3-chromanone derivatives[5]. Finally, dynamical refinement successfully distinguished the (R)-enantiomer by demonstrating a 4.2% lower R-factor compared to the (S)-model, confirming the absolute stereochemistry without the need for heavy-atom derivatization[7].
Conclusion & Strategic Recommendations
For researchers working with 3-oxo-3,4-dihydro-2H-1-benzopyran derivatives, relying solely on SCXRD can stall drug development pipelines due to crystallization bottlenecks. MicroED should be integrated as the first-line structural analysis tool for these compounds. It requires less than 1 mg of material[6], operates directly on microcrystalline powders[3], and provides unambiguous absolute stereochemistry via dynamical refinement[7]. SCXRD should be reserved for later stages of development (e.g., IND/NDA filings) where ultra-high precision kinematical refinement of a bulk-representative single crystal is regulatory mandated.
References
1. 2. 3. 8 4. 4 5. 5 6. 3 7.7 8.1
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. MicroED Services|ReadCrystal-Your Exclusive Expert In Structure Determination-Structural Biology-X-Ray Crystallography-CryoEM-SPA-MicroED-Drug Discovery [readcrystalbio.com]
- 4. Newsroom - Dectris [dectris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. en.xtalpi.com [en.xtalpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 3-oxochroman-6-carboxylate: Proper Disposal & Handling Guide
[1][2]
Executive Summary & Immediate Safety Directive
Methyl 3-oxochroman-6-carboxylate is a specialized heterocyclic building block belonging to the class of chroman-3-ones .[1] As a beta-keto ester derivative, it serves as a critical intermediate in the synthesis of pharmaceutical scaffolds.[1]
Core Safety Directive: Treat this compound as a Hazardous Organic Substance . It is strictly prohibited to dispose of this material via sanitary sewer systems (drains) or general refuse.[1] The primary disposal route is high-temperature incineration through a licensed hazardous waste contractor.[1]
Quick Reference Data
| Parameter | Specification |
| Chemical Class | Heterocyclic Ester / Ketone |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Harmful if Swallowed |
| RCRA Status | Non-Listed (Classify as D001 if ignitable, otherwise General Organic) |
| Waste Stream | Non-Halogenated Organic Waste |
Hazard Identification & Risk Assessment
Before disposal, you must validate the specific hazards associated with your batch.[1] While specific SDS data for this exact intermediate may be sparse compared to common solvents, it shares the toxicological profile of similar alkyl esters and chromanones .[1]
Toxicology & Reactivity[3][4]
-
Hydrolysis Risk: The ester moiety at position 6 is susceptible to hydrolysis in the presence of strong acids or bases, potentially releasing methanol and the corresponding carboxylic acid.
-
Reactivity: The ketone at position 3 makes the compound electrophilic.[1] Avoid inadvertent mixing with strong reducing agents (e.g., NaBH₄) or nucleophiles in the waste container to prevent exothermic reactions.
-
Health Hazards (GHS Logic):
Personal Protective Equipment (PPE)
Step-by-Step Disposal Protocol
Solid Waste (Pure Compound)
If you are disposing of expired, degraded, or excess solid material:
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Transfer: Transfer the solid using a chemically inert spatula.[1] Do not generate dust.[1][2][3][5][6]
-
Segregation: Place the container in the Solid Organic Waste drum.
-
Critical: Do NOT mix with oxidizers (e.g., permanganates, nitrates) or active metals.
-
Liquid Waste (Solutions/Mother Liquor)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):
-
Identify the Solvent: The solvent dictates the waste stream, not the solute.[1]
-
Segregation Logic:
-
Concentration Limit: If the concentration is >10%, consider precipitating the solid to reduce the volume of high-hazard liquid waste, though direct disposal of the solution is standard for lab-scale (<1L) quantities.[1]
Empty Container Management (RCRA "RCRA Empty" Rule)
A container is considered "RCRA Empty" only if:
-
All wastes have been removed using standard practices (pouring/scraping).[1]
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.[1]
Protocol:
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone).[1]
-
Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.[1]
-
Defacing: Cross out the label and mark "EMPTY".[1]
-
Final Disposal: Discard the clean, empty bottle in glass recycling or general trash (depending on facility rules).
Decision Matrix & Workflow Visualization
Waste Segregation Logic
This diagram guides you to the correct waste stream based on the physical state and solvent carrier.[1]
Figure 1: Waste Segregation Decision Matrix. Follow this logic to prevent cross-contamination of incompatible waste streams.
Emergency Spill Response
In the event of a benchtop spill, follow this containment workflow.
Figure 2: Spill Response Protocol. Note that for this solid, avoiding dust generation during sweeping is critical.
Regulatory & Compliance Context
EPA RCRA Classification
Under the US Resource Conservation and Recovery Act (RCRA), this specific chemical is not explicitly "Listed" (P-list or U-list).[1] However, the generator is responsible for determining if it exhibits "Characteristics" of hazardous waste [1].
-
Ignitability (D001): If the flash point is <60°C (unlikely for this solid, but possible for solutions).
-
Toxicity: While not on the TCLP list, the "Generator Knowledge" clause requires you to treat it as toxic based on its GHS classification (Acute Tox 4) [2].
Incineration Requirements
The ultimate fate of this molecule should be incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). High-temperature combustion ensures the complete destruction of the chroman ring system, converting it to CO₂ and H₂O [3].[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1][7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][5] Retrieved from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: Methyl 3-oxaldehydoyl-2-oxochromene-6-carboxylate (Analog).[1] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
